N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1223832-94-7
VCID: VC7137884
InChI: InChI=1S/C25H26N4O3S/c1-17-2-5-20(6-3-17)33-24-9-8-23(27-28-24)29-12-10-19(11-13-29)25(30)26-15-18-4-7-21-22(14-18)32-16-31-21/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30)
SMILES: CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Molecular Formula: C25H26N4O3S
Molecular Weight: 462.57

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide

CAS No.: 1223832-94-7

Cat. No.: VC7137884

Molecular Formula: C25H26N4O3S

Molecular Weight: 462.57

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide - 1223832-94-7

Specification

CAS No. 1223832-94-7
Molecular Formula C25H26N4O3S
Molecular Weight 462.57
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C25H26N4O3S/c1-17-2-5-20(6-3-17)33-24-9-8-23(27-28-24)29-12-10-19(11-13-29)25(30)26-15-18-4-7-21-22(14-18)32-16-31-21/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30)
Standard InChI Key PYWBCJXBFIYGCW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5

Introduction

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic molecule that incorporates several distinct structural elements, including a benzodioxol ring, a pyridazine ring, and a piperidine ring. This compound is of interest due to its potential pharmacological properties, which can be inferred from its structural components.

Structural Components and Their Significance

  • Benzodioxol Ring: This ring system is known for its presence in various biologically active compounds, often contributing to their pharmacological properties.

  • Pyridazine Ring: Pyridazines are part of several drugs and have been explored for their potential in treating various conditions due to their biological activity.

  • Piperidine Ring: Piperidine is a common scaffold in medicinal chemistry, found in many drugs due to its ability to interact with biological targets.

  • Sulfanyl Group: The sulfanyl group can contribute to the compound's reactivity and interaction with biological targets.

Potential Applications

Compounds with similar structures have been studied for their potential therapeutic applications, including anti-inflammatory, antifungal, and other biological activities. For instance, compounds with pyridazine and piperidine rings have been explored for their pharmacological properties.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including coupling reactions and ring formations. Characterization is often performed using techniques like NMR and mass spectrometry to confirm the structure.

Research Findings

While specific research findings on N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide are not available, compounds with similar structures have shown promise in various biological assays. For example, pyridazine derivatives have been studied for their potential as inhibitors or modulators of specific enzymes.

Data Tables

Given the lack of specific data on this compound, we can consider a general table for compounds with similar structures:

Compound FeatureDescription
Molecular FormulaNot specified for this compound, but typically complex organic molecules have formulas reflecting their diverse structural components.
Molecular WeightNot available for this specific compound.
Biological ActivityPotential for various biological activities based on structural components.
Synthesis MethodTypically involves multi-step organic synthesis techniques.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator